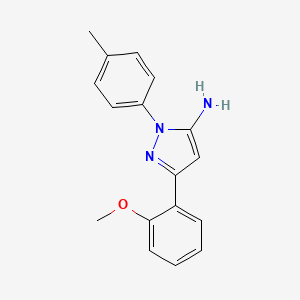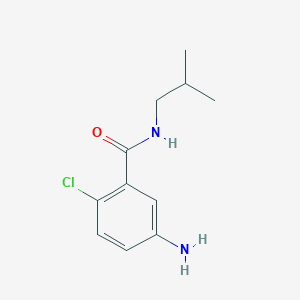
5-amino-2-chloro-N-(2-methylpropyl)benzamide
Overview
Description
5-amino-2-chloro-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C11H15ClN2O. It has a molecular weight of 226.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 226.71 .Scientific Research Applications
Antiproliferative and Cytotoxic Activities
5-Amino-2-Chloro-N-(2-Methylpropyl)Benzamide and its derivatives have been investigated for their potential antiproliferative and cytotoxic activities. Studies have shown that certain benzamide compounds exhibit potent cytotoxic activity against cancer cell lines, such as breast MCF-7 and liver A549, indicating potential applications in cancer therapy (Youssef et al., 2020).
Crystallography and Thermal Analysis
Research has also focused on the preparation and characterization of crystalline forms of benzamide derivatives. These studies involve X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy. Such in-depth characterization is essential for understanding the properties and stability of these compounds under various conditions (Yanagi et al., 2000).
Manganese Complexation
This compound derivatives have been used to explore the complexation with manganese, leading to the formation of various manganese complexes. These complexes exhibit interesting properties and magnetic behaviors, which could be relevant in materials science and catalysis (Mitsuhashi et al., 2016).
Serotonin Receptor Agonism and Pharmacological Properties
Some derivatives of this compound have been synthesized and evaluated for their serotonin receptor agonist activity, showing potential as therapeutic agents for gastrointestinal motility disorders (Sonda et al., 2003).
Antimicrobial and Antiviral Activities
Benzamide-based derivatives have exhibited significant antimicrobial and antiviral activities. For instance, certain synthesized compounds showed remarkable activity against bird flu influenza (H5N1), indicating potential applications in developing antiviral therapies (Hebishy et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5-amino-2-chloro-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSEBCVTSKMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



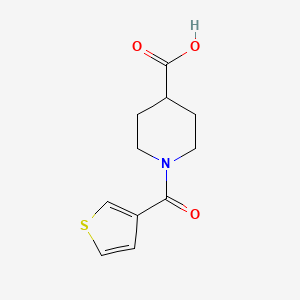
![N-[2-(aminomethyl)phenyl]benzenesulfonamide](/img/structure/B3306254.png)
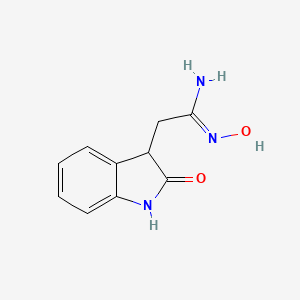

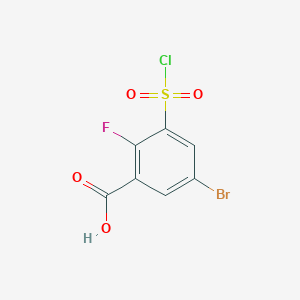
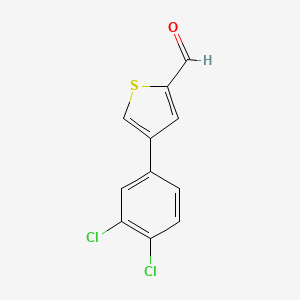
![2-{[4-(Aminomethyl)phenyl]formamido}acetamide](/img/structure/B3306290.png)

![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3306297.png)
![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3306303.png)
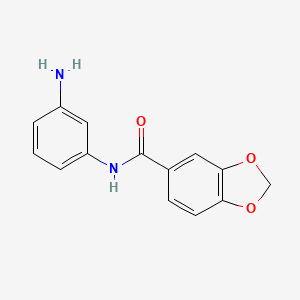

![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3306349.png)
